molecular formula C13H12N2O4 B1462890 Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate CAS No. 929028-74-0

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate

Cat. No. B1462890
CAS RN: 929028-74-0
M. Wt: 260.24 g/mol
InChI Key: JNZLYYAFMTXECK-UHFFFAOYSA-N
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Description

“Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C13H12N2O4 . It has an average mass of 260.245 Da and a monoisotopic mass of 260.079712 Da . This compound is also known by other names such as “Methyl 6-(acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylate” and "Methyl 6-acetamido-4-oxo-1H-quinoline-2-carboxylate" .

Scientific Research Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, which shares structural similarities with Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate, demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a considerable reduction in viral load and increased survival rates in Japanese encephalitis virus-infected mice, highlighting its potential therapeutic efficacy in treating viral encephalitis (Ghosh et al., 2008).

Structural Analysis of Derivatives

Research on heteroannularly disubstituted ferrocene derivatives containing the acetamido group, including compounds structurally related to this compound, revealed insights into their molecular structure. X-ray crystal analysis showed the orientation of acetamido and other functional groups relative to the cyclopentadienyl rings, contributing to the understanding of their structural characteristics and potential reactivity (Cetina et al., 2009).

Potential Anti-cancer Activity

Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, structurally related to this compound, were synthesized and evaluated for their potential anti-cancer activity as inhibitors for methionine synthase. One compound exhibited significant cytotoxic activity against the PC-3 cell line, highlighting the potential of such compounds in cancer therapy (Elfekki et al., 2014).

Antimicrobial Agents Synthesis

Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, through a one-pot reaction, produced derivatives with significant antimicrobial activity against various bacteria and fungi. This research indicates the potential of structurally related compounds, like this compound, in developing new antimicrobial agents (Abdel-Mohsen, 2014).

Safety and Hazards

“Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

methyl 6-acetamido-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-7(16)14-8-3-4-10-9(5-8)12(17)6-11(15-10)13(18)19-2/h3-6H,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZLYYAFMTXECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674938
Record name Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929028-74-0
Record name Methyl 6-(acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929028-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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